![molecular formula C13H20O6 B8400809 diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate CAS No. 6946-61-8](/img/structure/B8400809.png)
diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate
Übersicht
Beschreibung
Diethyl 1,4-dioxaspiro[44]nonane-2,3-dicarboxylate is an organic compound characterized by a spirocyclic structure with two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate typically involves the condensation of cyclopentanone with diethyl tartrate. This reaction forms the corresponding ketal, which is then carefully hydrolyzed to yield the desired compound . The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure the formation of the spirocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding diacid.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Substitution: The spirocyclic structure allows for substitution reactions at various positions, depending on the reagents used.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
Hydrolysis: Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid.
Oxidation: Products with additional oxygen-containing functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potentially used as a ligand in transition metal catalysis due to its unique structure.
Pharmaceuticals: Investigated for its potential use in drug development and as a chiral auxiliary in asymmetric synthesis.
Material Science: Explored for its properties in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism by which diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate exerts its effects depends on its application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various chemical transformations. In organic synthesis, its spirocyclic structure can influence the stereochemistry of the reactions it participates in, making it valuable for creating chiral molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate: Similar structure but with a different ring size.
Diethyl tartrate: A precursor in the synthesis of the compound.
Cyclopentanone derivatives: Compounds with similar reactivity but different structural features.
Uniqueness
Diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific stereochemical outcomes or structural features.
Eigenschaften
CAS-Nummer |
6946-61-8 |
|---|---|
Molekularformel |
C13H20O6 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C13H20O6/c1-3-16-11(14)9-10(12(15)17-4-2)19-13(18-9)7-5-6-8-13/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
PRVBXSOGYFNTSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(OC2(O1)CCCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B8400728.png)
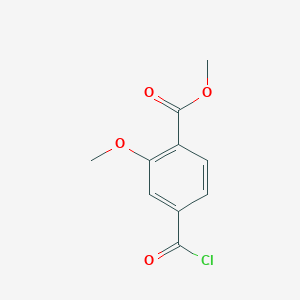

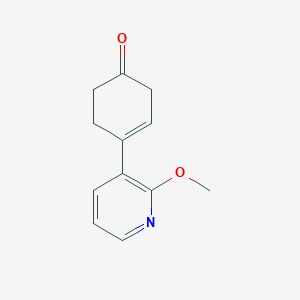
![[N-(methoxycarbony)-L-tert-leucinyl]hydrazine](/img/structure/B8400760.png)
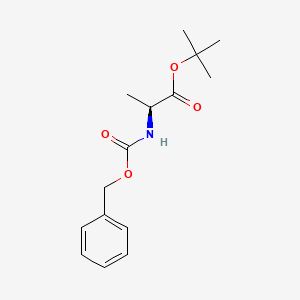
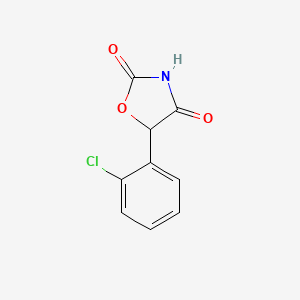
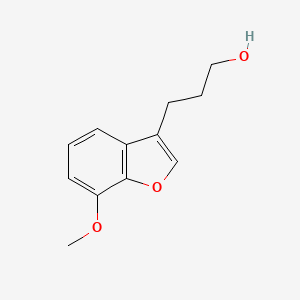

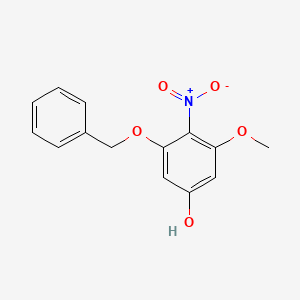
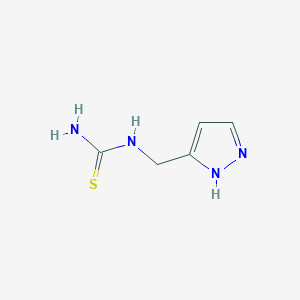
![1-[(Cyclopentyl)methyl]-5-isopropyl-6-(3,5-dimethylphenylthio)-2,4-pyrimidinedione](/img/structure/B8400829.png)
![Ethyl 7-bromo-5-chloro-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8400831.png)
